molecular formula C23H24N4O2S B4525800 6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone

6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone

Cat. No.: B4525800
M. Wt: 420.5 g/mol
InChI Key: YHRWDFYXLDBDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes a pyridazinone core, a phenyl group substituted with a methylsulfanyl group, and a phenylpiperazinoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones. The phenylpiperazinoethyl side chain is introduced via nucleophilic substitution reactions, often using phenylpiperazine and appropriate alkylating agents. The methylsulfanyl group is introduced through thiolation reactions, typically using methylthiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyridazinone derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The phenylpiperazinoethyl side chain may play a role in binding to these targets, while the pyridazinone core could be involved in the modulation of biological activity through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(4-fluorophenyl)piperazino)ethyl]-3(2H)-pyridazinone
  • 6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(4-chlorophenyl)piperazino)ethyl]-3(2H)-pyridazinone

Uniqueness

The uniqueness of 6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

6-(4-methylsulfanylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-30-20-9-7-18(8-10-20)21-11-12-22(28)27(24-21)17-23(29)26-15-13-25(14-16-26)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRWDFYXLDBDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone
Reactant of Route 3
Reactant of Route 3
6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone
Reactant of Route 4
Reactant of Route 4
6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone
Reactant of Route 5
Reactant of Route 5
6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone
Reactant of Route 6
Reactant of Route 6
6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.